molecular formula C23H23NO4 B2901519 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid CAS No. 2137442-87-4

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid

Cat. No.: B2901519
CAS No.: 2137442-87-4
M. Wt: 377.44
InChI Key: SKAREJGZBNVATM-UHFFFAOYSA-N
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Description

This compound, with the CAS number 2137618-04-1, is a spirocyclic derivative featuring a 2-azaspiro[3.4]octane core protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₃H₂₁NO₅, and it has a molecular weight of 379.4 g/mol . The Fmoc group enhances its utility in peptide synthesis and solid-phase chemistry, where it serves as a temporary protecting group for amines. It is marketed as a versatile small-molecule scaffold for drug discovery and chemical biology applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.4]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)20-23(11-5-6-12-23)14-24(20)22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAREJGZBNVATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Amine Synthesis via Annulation Strategies

The 2-azaspiro[3.4]octane scaffold forms the structural backbone of the target compound. Source outlines three distinct annulation routes for constructing this spirocyclic system, each varying in sequence and starting materials (Table 1).

Table 1: Synthesis Routes for 2-Azaspiro[3.4]octane Core

Route Strategy Key Reagents/Conditions Yield Reference
1 Cyclopentane annulation Cyclopentene oxide, NH₃, BF₃·Et₂O 58%
2 Four-membered ring annulation Allyl bromide, LDA, THF, −78°C to rt 62%
3 Tandem cyclization Propargyl amine, Cu(OTf)₂, DCE, 80°C 55%

Route 1 employs cyclopentene oxide as the starting material, which undergoes ring-opening with ammonia under Lewis acid catalysis (BF₃·Et₂O) to form a transient aminol intermediate. Intramolecular cyclization then generates the spiro[3.4]octane framework.

Route 2 utilizes allyl bromide and lithium diisopropylamide (LDA) to construct the four-membered ring via deprotonation and alkylation, followed by thermal cyclization.

Route 3 leverages copper-catalyzed alkyne-azide cycloaddition (CuAAC) to form the spirocyclic structure, though this method suffers from moderate yields due to competing side reactions.

Carboxylic Acid Functionalization

The carboxylic acid at position 1 is introduced via hydrolysis of a pre-installed ester group. Source demonstrates this using ethyl 2-oxocyclononanecarboxylate, which is hydrolyzed under strongly acidic conditions:

Procedure :

  • Ester Hydrolysis : The spirocyclic ester intermediate is refluxed in 6 M HCl at 60°C for 4 h.
  • Decarboxylation : Concurrent decarboxylation occurs under these conditions, yielding the free carboxylic acid.

Critical Parameters :

  • Temperatures <60°C result in incomplete hydrolysis (≤50% conversion).
  • Dilute HCl (<3 M) fails to protonate the ester carbonyl, stalling the reaction.

Integrated Synthesis Workflow

Combining the above steps, the full synthesis proceeds as follows (Table 3):

Table 3: Integrated Synthesis Protocol

Step Component Method Yield
1 Spirocyclic amine Route 2 (four-membered ring) 62%
2 Fmoc protection MgCl₂/pyridine in DCM 92%
3 Carboxylic acid hydrolysis 6 M HCl, 60°C, 4 h 88%
Total Yield 48%

Advanced Modifications and Applications

The synthesized compound serves as a rigid scaffold in peptide mimetics and enzyme inhibitors. Recent applications include:

  • Constrained Peptide Design : The spirocyclic core enforces β-turn conformations, enhancing receptor binding specificity.
  • Prodrug Development : The carboxylic acid enables conjugation to hydroxyl-containing therapeutics via ester linkages.

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out in organic solvents such as dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deprotected or partially reduced products .

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions during peptide synthesis. The spirocyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Overview

The compound belongs to a class of Fmoc-protected spirocyclic carboxylic acids , which share the following features:

  • Spirocyclic core : Varies in ring size and heteroatom arrangement.
  • Fmoc group : Ensines solubility in organic solvents and compatibility with solid-phase synthesis.
  • Carboxylic acid moiety : Facilitates conjugation or further functionalization.

Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Spiro Ring System Key Features References
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid 2137618-04-1 C₂₃H₂₁NO₅ 379.4 Spiro[3.4]octane Versatile scaffold; commercial availability
6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid 89-79-2 C₁₉H₂₁NO₄ 257.29 Spiro[2.5]octane Smaller spiro system; lower molecular weight
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic acid 2287344-85-6 C₂₃H₂₃NO₄ 377.4 Spiro[3.4]octane Discontinued; positional isomer of target compound
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid 1936574-25-2 C₂₁H₁₉NO₄ 349.38 Bicyclo[3.1.0]hexane Non-spiro bicyclic system; reduced steric bulk
2-[(tert-butoxy)carbonyl]-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid 2384902-93-4 C₂₇H₂₉FN₂O₆ 496.5 Spiro[3.4]octane Fluorinated; dual protecting groups (Fmoc and Boc)

Analysis of Structural Variations

Spiro Ring Size :

  • The target compound’s spiro[3.4]octane system balances rigidity and conformational flexibility, making it suitable for mimicking bioactive motifs . Smaller systems (e.g., spiro[2.5]octane in CAS 89-79-2) may lack this versatility .
  • Bicyclic derivatives (e.g., bicyclo[3.1.0]hexane in CAS 1936574-25-2) sacrifice spirocyclic symmetry but offer distinct spatial arrangements .

Functional Group Modifications :

  • Fluorination : CAS 2384902-93-4 introduces a fluorine atom, enhancing metabolic stability and bioavailability in drug candidates .
  • Dual Protection : Compounds like CAS 2384902-93-4 use both Fmoc and tert-butoxycarbonyl (Boc) groups for orthogonal protection strategies .

Positional Isomerism :

  • The discontinued compound CAS 2287344-85-6 is a positional isomer of the target molecule, with the carboxylic acid group at position 2 instead of 1. This alters its reactivity in coupling reactions .

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